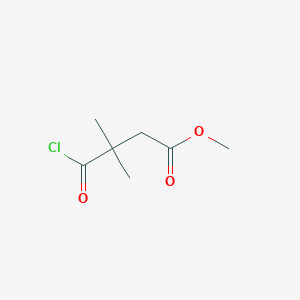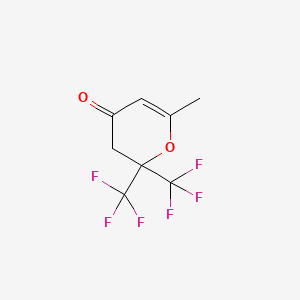
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl-: is a synthetic organic compound belonging to the pyranone family. This compound is characterized by the presence of trifluoromethyl groups and a methyl group attached to the pyranone ring. The trifluoromethyl groups contribute to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4H-pyran-4-one and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the trifluoromethyl or methyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to specific enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one, 5,6-dihydro-2-methyl-: Lacks the trifluoromethyl groups, resulting in different chemical properties.
4H-Pyran-4-one, 5,6-dihydro-6,6-dimethyl-: Contains methyl groups instead of trifluoromethyl groups, leading to variations in reactivity and applications.
Uniqueness
The presence of trifluoromethyl groups in 4H-Pyran-4-one, 5,6-dihydro-6,6-bis(trifluoromethyl)-2-methyl- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. These properties contribute to its versatility and potential in various scientific research fields.
Properties
CAS No. |
102129-09-9 |
|---|---|
Molecular Formula |
C8H6F6O2 |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
6-methyl-2,2-bis(trifluoromethyl)-3H-pyran-4-one |
InChI |
InChI=1S/C8H6F6O2/c1-4-2-5(15)3-6(16-4,7(9,10)11)8(12,13)14/h2H,3H2,1H3 |
InChI Key |
OWKJWVUQEZJKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC(O1)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
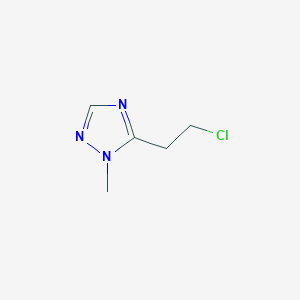


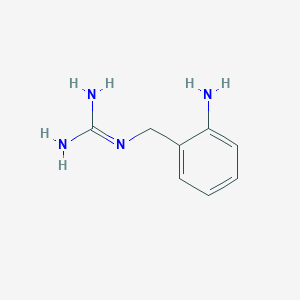
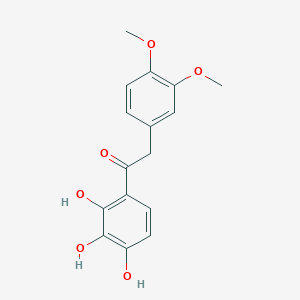
![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
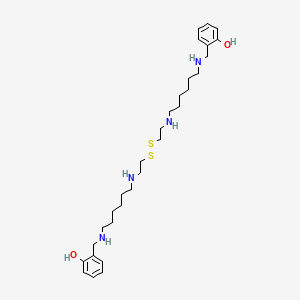
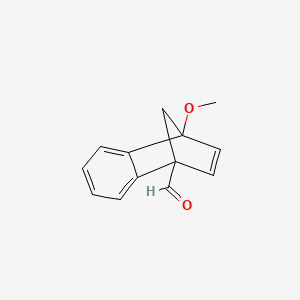
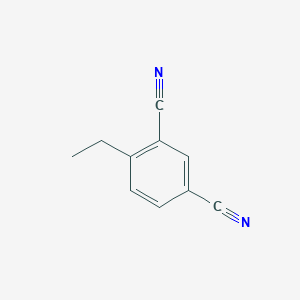
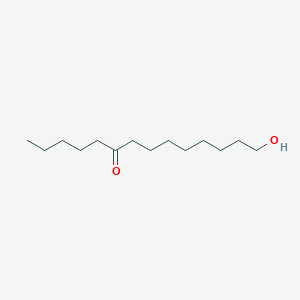
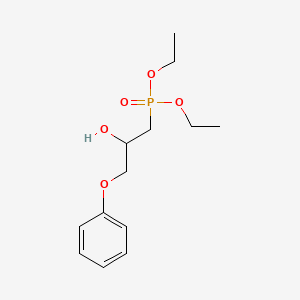
![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
